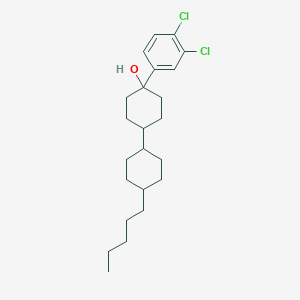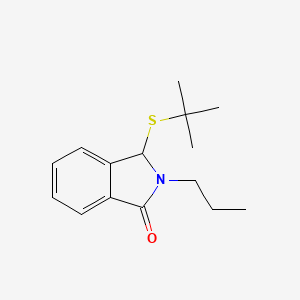
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a photoinitiator used in various polymerization processes. It is particularly effective in initiating free radical polymerizations when exposed to light, making it valuable in applications such as 3D printing, coatings, and adhesives .
準備方法
The synthesis of propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base. This reaction is conducted in a dry organic solvent under an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, primarily driven by its role as a photoinitiator. Upon exposure to light, it undergoes homolytic cleavage to generate free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include monomers such as acrylates and methacrylates, and the major products formed are crosslinked polymers .
科学的研究の応用
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is widely used in scientific research due to its effectiveness as a photoinitiator. In chemistry, it is used to initiate polymerization reactions for the synthesis of various polymers. In biology and medicine, it is used in bioprinting applications to create hydrogels and other biomaterials . In industry, it is used in the production of coatings, adhesives, and 3D printing resins .
作用機序
The mechanism of action of propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light, which elevates its electrons to an excited state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals are highly reactive and initiate the polymerization of monomers by opening their double bonds, leading to the formation of polymers .
類似化合物との比較
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is similar to other photoinitiators such as lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. it is unique in its specific absorption spectrum and its ability to initiate polymerization under visible light, which reduces energy consumption and increases curing depth . Other similar compounds include phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide and ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate .
特性
CAS番号 |
91920-04-6 |
|---|---|
分子式 |
C19H23O3P |
分子量 |
330.4 g/mol |
IUPAC名 |
[phenyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C19H23O3P/c1-13(2)22-23(21,17-9-7-6-8-10-17)19(20)18-15(4)11-14(3)12-16(18)5/h6-13H,1-5H3 |
InChIキー |
QSZJAPUVYYDAPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


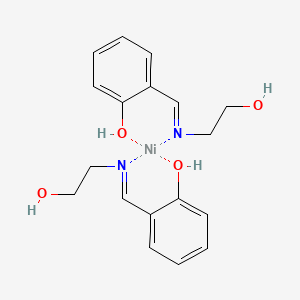
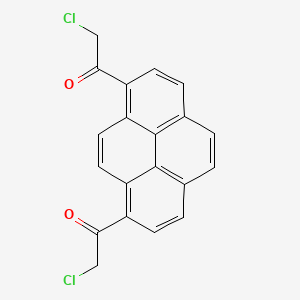
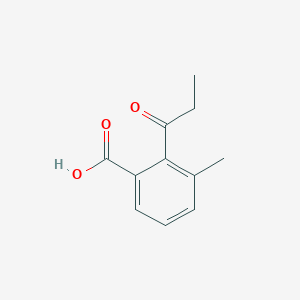

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)

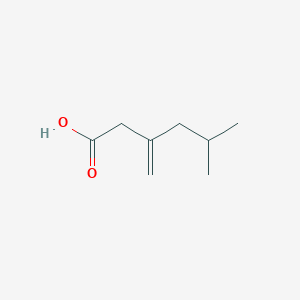

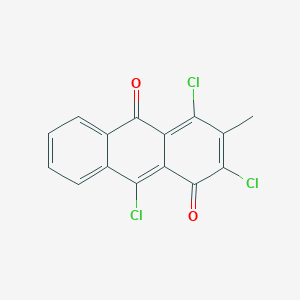

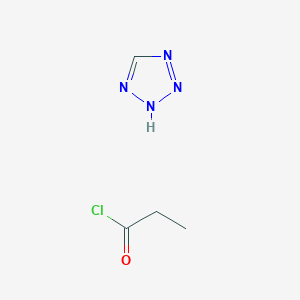
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
